4-Bromo-N-ethyl-N-(2-(ethylamino)-2-oxoethyl)benzamide

Catalog No.
S16158228
CAS No.
M.F
C13H17BrN2O2
M. Wt
313.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-N-ethyl-N-(2-(ethylamino)-2-oxoethyl)benza...

Product Name

4-Bromo-N-ethyl-N-(2-(ethylamino)-2-oxoethyl)benzamide

IUPAC Name

4-bromo-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]benzamide

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

InChI

InChI=1S/C13H17BrN2O2/c1-3-15-12(17)9-16(4-2)13(18)10-5-7-11(14)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,17)

InChI Key

PECYCQBVRZHPQW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN(CC)C(=O)C1=CC=C(C=C1)Br

4-Bromo-N-ethyl-N-(2-(ethylamino)-2-oxoethyl)benzamide is a complex organic compound characterized by its unique structural features, including a bromine substituent on the aromatic ring and an ethylamino group linked to an oxoethyl moiety. This compound is part of the benzamide class, which generally exhibits significant biological activity due to the presence of both aromatic and amide functionalities. Its molecular formula is C15H20BrN3O2C_{15}H_{20}BrN_{3}O_{2}, and it has a molecular weight of approximately 356.24 g/mol.

Due to its functional groups:

  • Oxidation: The ethylamino group can be oxidized to form corresponding imines or oximes using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can undergo reduction reactions, potentially converting the carbonyl group into alcohols or amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The bromine atom in the 4-bromo group can be substituted with nucleophiles, allowing for the synthesis of various derivatives under suitable conditions.

4-Bromo-N-ethyl-N-(2-(ethylamino)-2-oxoethyl)benzamide exhibits notable biological activities that make it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may act as an enzyme inhibitor, impacting pathways relevant to various diseases. The presence of the bromine atom and the ethylamino group may enhance its binding affinity to biological targets, potentially leading to therapeutic applications.

The synthesis of 4-Bromo-N-ethyl-N-(2-(ethylamino)-2-oxoethyl)benzamide typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 4-bromobenzoyl chloride.
  • Formation of Amide: The reaction of 4-bromobenzoyl chloride with N-ethyl-2-aminoethanol in the presence of a base (such as triethylamine) leads to the formation of the amide bond.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity.

This multi-step synthesis allows for the introduction of different substituents, enabling the exploration of structure-activity relationships.

4-Bromo-N-ethyl-N-(2-(ethylamino)-2-oxoethyl)benzamide has potential applications in various fields:

  • Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
  • Organic Synthesis: As a versatile intermediate, it can be used in further chemical transformations to synthesize more complex molecules.
  • Research Tool: Its unique structure makes it useful in studying biochemical pathways and interactions in cellular systems.

Interaction studies involving 4-Bromo-N-ethyl-N-(2-(ethylamino)-2-oxoethyl)benzamide have focused on its binding properties with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its inhibitory effects on enzyme activity or cellular processes.

These investigations help elucidate its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 4-Bromo-N-ethyl-N-(2-(ethylamino)-2-oxoethyl)benzamide. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Ethyl-4-iodo-N-(2-(methylamino)-2-oxoethyl)benzamideContains iodine instead of bromineDifferent halogen may alter biological activity
N-Ethyl-N-(2-(dimethylamino)-2-oxoethyl)benzamideHas dimethylamino substitutionPotentially higher lipophilicity
4-Bromo-N-methyl-N-(2-(ethylamino)-2-oxoethyl)benzamideMethyl substitution on nitrogenMay exhibit different pharmacokinetic properties

These compounds illustrate variations in halogen substitution and nitrogen functionalization, which can significantly influence their biological activity and chemical reactivity.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

312.04734 g/mol

Monoisotopic Mass

312.04734 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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